molecular formula C14H15N3O3 B13852775 5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

Cat. No.: B13852775
M. Wt: 273.29 g/mol
InChI Key: CUEKFNBCZIKWOA-UHFFFAOYSA-N
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Description

5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide typically involves the condensation of 3-methoxybenzylamine with ethyl acetoacetate, followed by cyclization and subsequent acetylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall productivity. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetyl-2-[(4-methoxyphenyl)methyl]pyrazole-3-carboxamide
  • 5-Acetyl-2-[(3-chlorophenyl)methyl]pyrazole-3-carboxamide
  • 5-Acetyl-2-[(3-methylphenyl)methyl]pyrazole-3-carboxamide

Uniqueness

5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-9(18)12-7-13(14(15)19)17(16-12)8-10-4-3-5-11(6-10)20-2/h3-7H,8H2,1-2H3,(H2,15,19)

InChI Key

CUEKFNBCZIKWOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)C(=O)N)CC2=CC(=CC=C2)OC

Origin of Product

United States

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